molecular formula C6H5Cl2NO B1218435 4-Amino-2,6-dichlorophenol CAS No. 5930-28-9

4-Amino-2,6-dichlorophenol

Cat. No.: B1218435
CAS No.: 5930-28-9
M. Wt: 178.01 g/mol
InChI Key: KGEXISHTCZHGFT-UHFFFAOYSA-N
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Description

4-Amino-2,6-dichlorophenol (ADCP) is a halogenated aminophenol with the molecular formula C₆H₅Cl₂NO and a molecular weight of 178.01 g/mol . Structurally, it features a phenolic ring substituted with two chlorine atoms at positions 2 and 6 and an amino group at position 4 (Fig. 1). This compound is a key intermediate in synthesizing chlorfluazuron, a benzoylurea insecticide . ADCP is synthesized via a one-pot method using 3,5-dichloronitrobenzene as the starting material, achieving a high yield of 99% alongside co-product 3,5-dichloroaniline .

ADCP exhibits acute nephrotoxicity in Fischer 344 rats, causing renal corticomedullary necrosis at doses as low as 0.38 mmol/kg . In vitro, it disrupts renal proximal tubule function by inhibiting organic ion transport and gluconeogenesis at concentrations ≥ 5 × 10⁻⁵ M . Its hepatotoxicity is comparatively weaker, highlighting organ-specific susceptibility . Mechanistically, ADCP toxicity involves oxidative bioactivation to reactive intermediates (e.g., quinoneimines) and glutathione (GSH) conjugation, with ascorbic acid and enzyme inhibitors (e.g., aminooxyacetic acid) demonstrating protective effects .

Chemical Reactions Analysis

4-Amino-2,6-dichlorophenol undergoes various chemical reactions, including:

Common reagents used in these reactions include platinum on carbon for hydrogenation, chlorine for chlorination, and various reducing agents for reduction reactions. Major products formed include 4-amino-2,6-dichlorophenoxy and other chlorinated derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

4-Amino-2,6-dichlorophenol is synthesized primarily from p-nitrophenol through chlorination and reduction processes. The typical method involves:

  • Chlorination of p-Nitrophenol : Chlorine is reacted with p-nitrophenol in hydrochloric acid to produce 2,6-dichloro-4-nitrophenol.
  • Reduction : The nitro group is then reduced to an amino group using reducing agents under high temperature conditions .

Recent advancements focus on improving the yield and purity of the synthesis process. A new device has been developed that allows for continuous synthesis, which enhances production efficiency while maintaining high purity levels .

Intermediate in Pesticide Production

One of the primary applications of this compound is as an intermediate in the synthesis of hexaflumuron, a benzoylurea insecticide. Hexaflumuron acts as a chitin synthesis inhibitor, effectively controlling pests such as bollworms . The compound’s stability and solubility in organic solvents like acetone make it suitable for agricultural applications.

Pharmaceutical Applications

This compound is also utilized in the pharmaceutical industry as an intermediate for synthesizing various drugs. For instance, it plays a role in producing schistosomicides like oxyclozanide, which is used to treat parasitic infections in livestock .

Biological Effects and Toxicology

Research has highlighted several biological effects associated with this compound:

  • Nephrotoxicity : Studies indicate that exposure to this compound can lead to acute nephrotoxicity, characterized by renal corticomedullary necrosis. In vitro studies have shown that concentrations as low as 0.05 mM can increase lactate dehydrogenase (LDH) release from renal cells, indicating cellular damage .
  • Methemoglobinemia : The compound has been associated with increased levels of methemoglobin in erythrocytes, suggesting potential hematological effects upon exposure .

Toxicological Studies

A significant study conducted on Fischer 344 rats demonstrated that long-term exposure to this compound resulted in a notable increase in squamous cell carcinoma incidence in the forestomach of male rats . This finding underscores the importance of evaluating the safety and potential carcinogenic effects of chemicals during their industrial application.

Environmental Impact Assessments

Environmental assessments have indicated that the use of this compound in agriculture necessitates careful management to mitigate risks associated with its toxicity to non-target organisms and potential accumulation in ecosystems .

Data Table: Summary of Applications and Effects

Application AreaSpecific UseToxicological Effect
Pesticide ProductionIntermediate for hexaflumuronNephrotoxic effects observed
Pharmaceutical IndustryPrecursor for schistosomicidesPotential carcinogenicity
Environmental ImpactRisks associated with agricultural runoffHematological effects noted

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility
4-Amino-2,6-dichlorophenol C₆H₅Cl₂NO 178.01 -NH₂ (4), -Cl (2,6) 164–169 Soluble in ethanol, acetone
3,5-Dichloroaniline C₆H₅Cl₂N 162.02 -NH₂ (1), -Cl (3,5) 47–49 Soluble in organic solvents
4-Amino-2-chlorophenol C₆H₆ClNO 143.57 -NH₂ (4), -Cl (2) 128–130 Moderate in water
2-Amino-4,6-dichlorophenol C₆H₅Cl₂NO 178.01 -NH₂ (2), -Cl (4,6) N/A Limited data
4-Chloro-2,6-dimethylphenol C₈H₉ClO 156.61 -Cl (4), -CH₃ (2,6) N/A Low water solubility

Key Observations :

  • ADCP and 2-amino-4,6-dichlorophenol are structural isomers but differ in substituent positions, which may influence reactivity and toxicity .
  • 3,5-Dichloroaniline , a co-product in ADCP synthesis, lacks a hydroxyl group, reducing its polarity compared to ADCP .
  • 4-Chloro-2,6-dimethylphenol replaces amino and chlorine groups with methyl substituents, significantly altering its biological activity .

Toxicity Profiles

Table 2: Comparative Nephrotoxicity in Fischer 344 Rats

Compound In Vivo LD₅₀ (mmol/kg) In Vitro Toxicity Threshold Key Mechanisms
This compound 0.38 5 × 10⁻⁵ M Oxidative stress, GSH depletion
3,5-Dichloroaniline 1.2 1 × 10⁻⁴ M Bioactivation to ADCP
4-Amino-2-chlorophenol 0.75 1 × 10⁻⁴ M Reactive metabolite formation
2-Amino-4,6-dichlorophenol N/A Under investigation Unknown

Key Findings :

  • 3,5-Dichloroaniline ’s toxicity is partially mediated by its conversion to ADCP in vivo, though other pathways exist .
  • 4-Amino-2-chlorophenol exhibits comparable in vitro toxicity but requires higher doses in vivo, suggesting metabolic differences .

Mechanistic and Metabolic Differences

  • Bioactivation: ADCP undergoes cytochrome P450-mediated oxidation to electrophilic intermediates (e.g., quinoneimines), which deplete GSH and bind to cellular proteins . In contrast, 3,5-dichloroaniline relies on hydroxylation to form ADCP as a toxic metabolite .
  • Protective Agents: Ascorbic acid mitigates ADCP toxicity by scavenging free radicals, while inhibitors of γ-glutamyltransferase (e.g., AT-125) reduce GSH conjugate-mediated damage . These interventions are less effective for 4-amino-2-chlorophenol .

Biological Activity

4-Amino-2,6-dichlorophenol (4-A2,6DCP) is a halogenated derivative of 4-aminophenol that has garnered attention due to its biological activities, particularly its nephrotoxic and potential carcinogenic properties. This article delves into various studies that elucidate the biological effects of 4-A2,6DCP, focusing on its toxicity mechanisms, structure-activity relationships, and relevant case studies.

This compound has the molecular formula C6H5Cl2NOC_6H_5Cl_2NO and is classified under chlorinated anilines. Its structure features two chlorine atoms positioned at the 2 and 6 carbon atoms of the phenolic ring, which significantly influences its biological activity.

Nephrotoxicity

Multiple studies have demonstrated that 4-A2,6DCP exhibits significant nephrotoxic effects. A comparative study using isolated renal cortical cells (IRCC) from Fischer 344 rats indicated that the nephrotoxic potential of various aminophenols ranked as follows:

CompoundNephrotoxic Potential
This compoundHighest
4-Amino-2-ChlorophenolModerate
4-AminophenolLow
4-Amino-3-ChlorophenolLowest

At concentrations of 0.5 mM and 1.0 mM, marked cytotoxicity was observed for both 4-A2,6DCP and 4-A2CP, with significant cell death measured by lactate dehydrogenase (LDH) release . The study highlighted that pretreatment with antioxidants reduced cytotoxicity, suggesting oxidative stress plays a crucial role in nephrotoxicity.

Hepatotoxicity

While primarily recognized for its nephrotoxic effects, research has also indicated that 4-A2,6DCP may exhibit weak hepatotoxicity. In vivo studies in Fischer 344 rats showed that exposure led to liver damage markers; however, the effects were less pronounced than those observed in renal tissues .

The mechanisms underlying the biological activities of 4-A2,6DCP include:

  • Oxidative Stress : The compound may undergo metabolic activation leading to the formation of reactive intermediates that induce oxidative stress within renal cells.
  • Bioactivation : Enzymatic pathways involving cytochrome P450 enzymes may convert 4-A2,6DCP into more toxic metabolites that contribute to cellular damage and toxicity .
  • Glutathione Conjugation : Similar to other aminophenols, conjugation with glutathione appears critical for detoxification pathways; however, excessive formation of reactive species can overwhelm these defenses .

Case Studies and Research Findings

Several case studies have explored the biological effects of chlorinated anilines:

  • In Vitro Studies : Research utilizing rat hepatocytes demonstrated extensive metabolism of related compounds like 4-aminophenol via oxidative pathways leading to nephrotoxicity .
  • In Vivo Studies : Long-term feeding studies in rodents have linked exposure to chlorinated anilines with increased tumor incidence and organ-specific toxicity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-amino-2,6-dichlorophenol to achieve high purity and specificity?

Methodological Answer: Synthesis optimization involves chlorination of 4-aminophenol under controlled conditions. Key parameters include:

  • Temperature: Maintain 25–40°C to avoid over-chlorination.
  • Solvent system: Use ethanol or aqueous HCl for crystallization .
  • pH control: Adjust to pH 4–6 to favor 2,6-dichlorination over other positional isomers .
    Post-synthesis purification via recrystallization in ethanol improves purity (>97%). Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to confirm specificity .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities and degradation products .
  • Spectroscopy: FT-IR confirms functional groups (e.g., NH₂ at ~3400 cm⁻¹, phenolic -OH at ~3200 cm⁻¹). NMR (¹H and ¹³C) identifies substitution patterns .
  • Mass spectrometry: High-resolution MS (HRMS) validates molecular weight (178.02 g/mol) and detects metabolites .
  • Melting point analysis: A sharp range of 164–169°C indicates purity .

Q. How should researchers standardize in vivo and in vitro models for studying this compound-induced nephrotoxicity?

Methodological Answer:

  • In vivo models: Use Fischer 344 rats (0.38 mmol/kg, intraperitoneal) to replicate corticomedullary necrosis. Monitor serum creatinine and blood urea nitrogen (BUN) at 24–48 hours post-exposure .
  • In vitro models: Rat renal cortical slices exposed to ≥0.05 mM this compound show lactate dehydrogenase (LDH) release as a toxicity marker. Pre-treat slices with ascorbic acid (1.14 mmol/kg) to assess oxidative stress mitigation .

Advanced Research Questions

Q. How can contradictory data on this compound’s role as a metabolite in 3,5-dichloroaniline (3,5-DCA) toxicity be resolved?

Methodological Answer: Contradictions arise from differing metabolic pathways:

  • Metabolite identification: Use HPLC-MS to detect this compound in 3,5-DCA-exposed renal cells. Compare toxicity profiles with 3,4,5-trichloroaniline (a non-metabolizing analog) .
  • Mechanistic studies: Apply inhibitors like aminooxyacetic acid (cysteine conjugate β-lyase inhibitor) to block metabolite activation. If toxicity persists, investigate alternative pathways (e.g., direct oxidative stress) .

Q. What experimental strategies elucidate the oxidative stress mechanisms in this compound toxicity?

Methodological Answer:

  • Reactive intermediate trapping: Use spin-trapping agents (e.g., DMPO) in electron paramagnetic resonance (EPR) to detect phenoxy radicals .
  • Biomarker quantification: Measure renal glutathione (GSH) depletion and malondialdehyde (MDA) levels as markers of lipid peroxidation. Ascorbic acid co-administration reduces GSH depletion by 80% in rats .
  • Enzyme inhibition: Pre-treat with AT-125 (γ-glutamyltransferase inhibitor) to assess GSH-conjugate-mediated toxicity .

Q. How does crystallographic data inform reactivity studies of this compound?

Methodological Answer:

  • Crystal structure analysis: Monoclinic (P21/n) packing reveals intermolecular hydrogen bonds (O-H···N, 2.85 Å) that stabilize the phenolic structure. This influences solubility and interaction with biological targets .
  • Reactivity predictions: Density functional theory (DFT) calculations using atomic coordinates predict electrophilic sites (e.g., C-1 and C-3 positions) prone to oxidation or substitution .

Q. What methodologies address challenges in identifying bioactive metabolites of this compound?

Methodological Answer:

  • Stable isotope labeling: Synthesize ¹³C-labeled this compound to track metabolites in urine/bile via LC-MS .
  • Cytotoxicity assays: Compare metabolite fractions (e.g., 2-amino-4,6-dichlorophenol vs. This compound) in renal cell lines to rank nephrotoxic potential .

Properties

IUPAC Name

4-amino-2,6-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5Cl2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEXISHTCZHGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3040720
Record name 4-Amino-2,6-dichlorophenol
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Molecular Weight

178.01 g/mol
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CAS No.

5930-28-9
Record name 4-Amino-2,6-dichlorophenol
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Record name 4-Amino-2,6-dichlorophenol
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Record name Phenol, 4-amino-2,6-dichloro-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Amino-2,6-dichlorophenol
4-Amino-2,6-dichlorophenol
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4-Amino-2,6-dichlorophenol
4-Amino-2,6-dichlorophenol
4-Amino-2,6-dichlorophenol

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